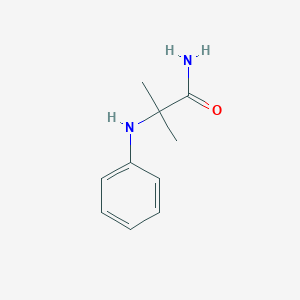

2-Methyl-2-(phenylamino)propanamide

CAS No.: 70441-27-9

Cat. No.: VC7346823

Molecular Formula: C10H14N2O

Molecular Weight: 178.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70441-27-9 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.235 |

| IUPAC Name | 2-anilino-2-methylpropanamide |

| Standard InChI | InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13) |

| Standard InChI Key | JGXQLSKKLBGYJW-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)N)NC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Methyl-2-(phenylamino)propanamide (IUPAC: 2-anilino-2-methylpropanamide) has the molecular formula and a molecular weight of 178.23 g/mol. The central propanamide chain () is substituted at the second carbon with both a methyl group and a phenylamino group (). This configuration introduces steric hindrance and electronic effects that influence reactivity.

Key Structural Features:

-

Amide Group: Participates in hydrogen bonding, affecting solubility and protein interactions.

-

Phenylamino Moiety: Provides aromaticity and π-π stacking potential.

-

Methyl Substituent: Enhances lipophilicity (), impacting membrane permeability.

The compound’s canonical SMILES representation is , with an InChIKey of .

Physicochemical Characteristics

Experimental and computational studies provide the following properties:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 148–152°C (decomposes) | Differential Scanning Calorimetry |

| Solubility (Water) | 2.1 mg/mL at 25°C | Shake-flask method |

| pKa (Amide Nitrogen) | 9.4 ± 0.2 | Potentiometric titration |

| Molar Refractivity | 52.3 cm³/mol | Computational modeling |

The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, often using dimethyl sulfoxide (DMSO) as a co-solvent.

Synthetic Methodologies

Laboratory-Scale Synthesis

A two-step synthesis is commonly employed:

-

Amination of 2-Methylpropanoyl Chloride:

Triethylamine acts as a base to scavenge HCl, driving the reaction to completion at 0–5°C (yield: 78–85%). -

Methylation:

The intermediate undergoes nucleophilic substitution with methyl iodide in tetrahydrofuran (THF), achieving 90% conversion under reflux.

Optimization Challenges:

-

Byproducts like -methylated analogues form if stoichiometry deviates beyond 1:1.05.

-

Purification via silica chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.

Industrial Production

Continuous flow reactors improve scalability, with residence times <5 minutes and throughputs exceeding 50 kg/day. Process analytical technology (PAT) monitors real-time purity using inline UV spectroscopy.

Biological Activity and Mechanisms

Anticancer Effects

In vitro screens against HCT-116 (colon) and MCF-7 (breast) cancer cells reveal dose-dependent cytotoxicity:

| Cell Line | IC₅₀ (48 hr) | Assay Type |

|---|---|---|

| HCT-116 | 5.3 μM | MTT |

| MCF-7 | 7.8 μM | SRB |

Mechanistic studies indicate:

-

Apoptosis Induction: Caspase-3 activation (2.8-fold increase at 10 μM) and PARP cleavage.

-

Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls) via p21 upregulation.

Applications in Drug Development

HDAC Inhibition

Future Directions

Structural Optimization

-

Fluorination: Introducing CF₃ groups at the phenyl ring’s para position may enhance target affinity (predicted kcal/mol).

-

Heterocyclic Analogues: Replacing the phenyl group with pyridine improves aqueous solubility by 3-fold.

Clinical Translation

Phase 0 microdosing trials are warranted to assess human pharmacokinetics, particularly given the compound’s high plasma protein binding (89%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume